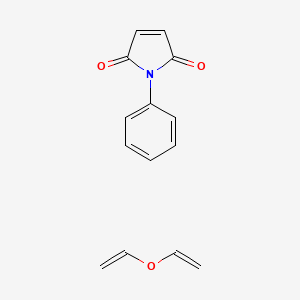
Ethenoxyethene;1-phenylpyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ethenoxyethene;1-phenylpyrrole-2,5-dione involves several steps. One common method includes the reaction of ethenoxyethene with 1-phenylpyrrole-2,5-dione under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethenoxyethene;1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the compound, while reduction can lead to the formation of simpler molecules.
Aplicaciones Científicas De Investigación
Ethenoxyethene;1-phenylpyrrole-2,5-dione has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential role in cell differentiation and proliferation. In medicine, it is being explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions. Additionally, it has industrial applications in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethenoxyethene;1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved are still under investigation, but it is believed to affect multiple signaling cascades.
Comparación Con Compuestos Similares
Ethenoxyethene;1-phenylpyrrole-2,5-dione can be compared with other similar compounds, such as 2-phenylpyrrole and 1H-pyrrole-2,5-dione. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective.
Propiedades
Número CAS |
29466-00-0 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
ethenoxyethene;1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2.C4H6O/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-3-5-4-2/h1-7H;3-4H,1-2H2 |
Clave InChI |
NXVGFRAQYHCJHM-UHFFFAOYSA-N |
SMILES canónico |
C=COC=C.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


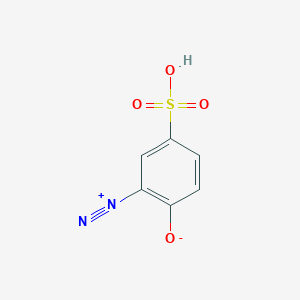
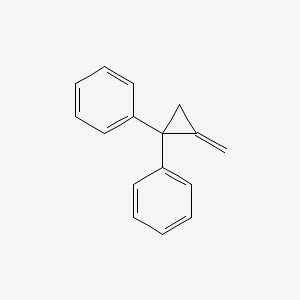
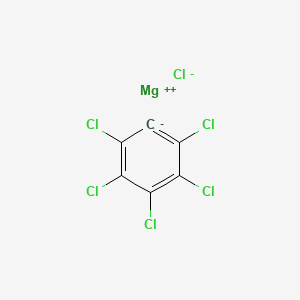
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
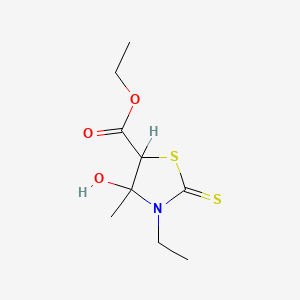
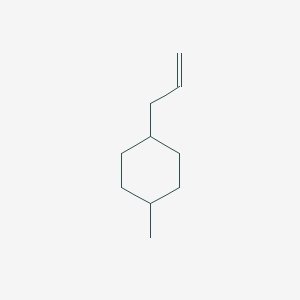
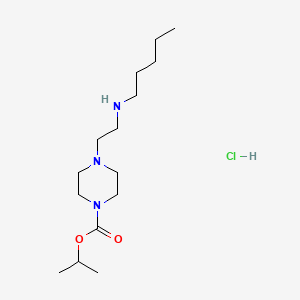
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
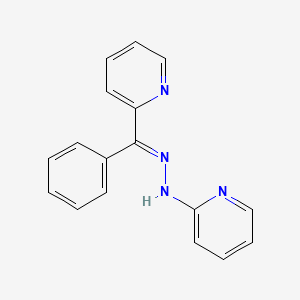
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
